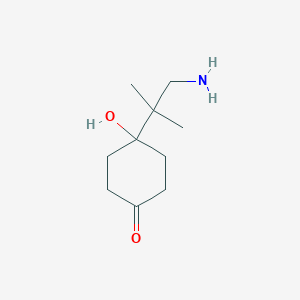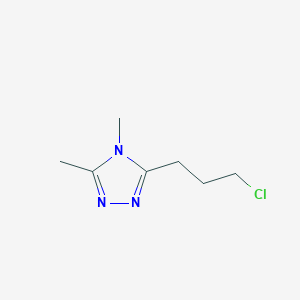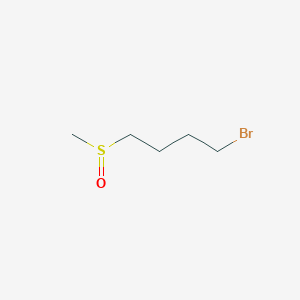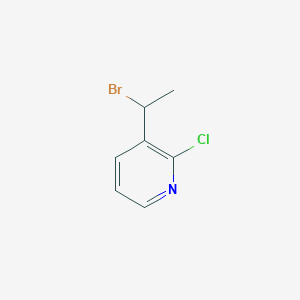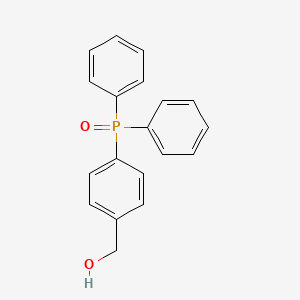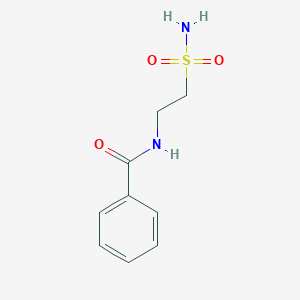
N-(2-sulfamoylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sulfamoylethyl)benzamide is an organic compound with the molecular formula C9H12N2O3S It is a benzamide derivative, characterized by the presence of a sulfamoylethyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
N-(2-sulfamoylethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the reaction of benzoyl chloride or benzoic acid with an appropriate amine in the presence of an alkali metal hydroxide. This reaction is carried out in an aqueous solution, which simplifies post-treatment operations and reduces costs .
化学反应分析
Types of Reactions
N-(2-sulfamoylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoylethyl group to a sulfanyl group.
Substitution: The benzamide core allows for substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfanyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(2-sulfamoylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antibacterial and antioxidant activities.
Industry: It is utilized in the production of pharmaceuticals, plastics, and other industrial materials.
作用机制
The mechanism of action of N-(2-sulfamoylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism. This interaction is mediated through hydrogen bonding with key residues in the glucokinase protein . Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
相似化合物的比较
Similar Compounds
N-(2-sulfanylethyl)benzamide: This compound is similar in structure but contains a sulfanyl group instead of a sulfamoylethyl group.
N-(2-phenylethyl)benzamide: Another similar compound, differing by the presence of a phenylethyl group.
Uniqueness
N-(2-sulfamoylethyl)benzamide is unique due to its specific sulfamoylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
属性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
N-(2-sulfamoylethyl)benzamide |
InChI |
InChI=1S/C9H12N2O3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H2,10,13,14) |
InChI 键 |
VWVNFSMZUMNDRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


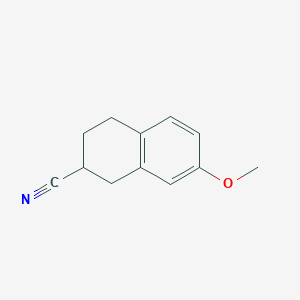
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)
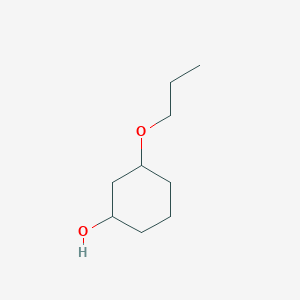
![5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13169338.png)
